REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(=O)([O-])[O-].[Zn+2:12]>O>[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Zn+2:12].[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
zinc carbonate
|
Quantity
|
31.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Zn+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
After agitating the reaction mixture for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 96°-98° C
|
Type
|
FILTRATION
|
Details
|
the suspension filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed once with 75 ml cold water and 3×50 ml cold acetone
|
Type
|
CUSTOM
|
Details
|
The resulting product was dried at 60° C. for 16 hours in a draft oven
|
Duration
|
16 h
|
Reaction Time |
1 h |
Name
|
zinc pivaloate
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)[O-].[Zn+2].C(C(C)(C)C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |